3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Overview
Description
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps:
Formation of the Isopropylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Trifluoroacetyl Group: The intermediate can then be reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through various methods such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound’s trifluoroacetyl group could be used to study enzyme interactions and inhibition due to its electron-withdrawing properties.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate, particularly in areas where trifluoroacetyl-containing compounds have shown efficacy, such as anti-inflammatory or anticancer agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through the electron-withdrawing effects of the trifluoroacetyl group.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid: can be compared with other trifluoroacetyl-containing compounds such as trifluoroacetylated amino acids or trifluoroacetylated aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-8(2)9-3-5-10(6-4-9)11(7-12(19)20)18-13(21)14(15,16)17/h3-6,8,11H,7H2,1-2H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCOSPARFHTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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